Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Overview
Description
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds characterized by a fused imidazole and pyridine ring structure. These compounds have been the subject of extensive research due to their diverse pharmacological properties and potential therapeutic applications.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine derivatives often involves multi-step reactions starting from various precursors. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a similar compound, is synthesized through a three-step reaction process, which includes the formation of the imidazo ring . Another example is the synthesis of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, which are prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines . These methods highlight the versatility of synthetic approaches in creating imidazo[1,2-a]pyridine derivatives.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed using techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was determined and found to be consistent with the molecular structure optimized by DFT . These analyses provide insights into the conformation and electronic properties of the molecules, which are crucial for understanding their reactivity and interactions with biological targets.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions that modify their structure and potentially enhance their biological activity. For instance, methylation at position 8 in the pyridine moiety of related compounds has been explored to optimize biological properties such as analgesic effects . Additionally, the reactivity of these compounds with amino acids and other nucleophiles can lead to the formation of diverse heterocyclic structures with potential pharmacological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of substituents on the imidazo[1,2-a]pyridine core can affect properties such as solubility, stability, and reactivity. For example, the introduction of an ethyl group at the 2-position of the imidazo[1,2-a]pyridine ring can impact the compound's electronic properties and molecular interactions . Understanding these properties is essential for the development of new compounds with desired pharmacological profiles.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives The compounds were synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an EtOH/TEA solution. The structure of the synthesized compounds was confirmed using elemental analysis and spectroscopic data, indicating potential applications in scientific research, particularly in material science and medicinal chemistry (Mohamed, 2014), (Mohamed, 2021).
Synthesis of Pyrido[3′,2′4,5]thieno[3,2‐d]pyrimidines
Derivatives of 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides were synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These compounds served as synthons for the synthesis of complex polyheterocyclic systems, highlighting their versatility in creating diverse molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8- Carboxylic Acids The synthesis involved a three-component condensation reaction using cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes. The process highlights an innovative approach in combinatorial chemistry, contributing to medicinal and biological sciences (Marandi, 2018).
Biological and Medicinal Applications
Inhibitors of TNF-alpha Expression in T cells Hexahydroimidazo[1,2-a]pyridines were synthesized and evaluated for their ability to inhibit TNF-alpha promoter activity in T cells. Compound 3b specifically showed significant inhibitory effects, demonstrating the compound's potential for therapeutic use in immune response regulation (Rether et al., 2008).
Derivatives as Potential DNA Intercalaters A study on the synthesis of heterocycles from aryl bis-isothiocyanates indicated the potential of these compounds as DNA intercalaters, suggesting their applications in fields like genetic engineering and pharmaceuticals (Ebrahimlo & Khalafy, 2008).
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-18(21)16-13(2)19-17-15(10-7-11-20(16)17)23-12-14-8-5-4-6-9-14/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYGWMBGMXQDQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658613 | |
Record name | Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate | |
CAS RN |
96428-50-1 | |
Record name | Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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